2-(t-Butyloxycarbonyl-PEG4)isoindoline-1,3-dione

Beschreibung

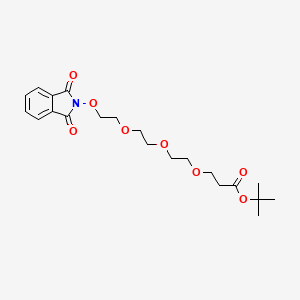

The compound 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester is a multifunctional molecule featuring:

- A tert-butyl ester group at the propionic acid terminus, which enhances solubility in organic solvents and stabilizes the ester against hydrolysis.

- A polyethylene glycol (PEG)-like tri-ethoxy chain (—O—CH₂CH₂—O—CH₂CH₂—O—CH₂CH₂—O—), providing hydrophilicity and flexibility.

This structural design suggests applications in drug delivery systems, polymer chemistry, or as a synthetic intermediate for bioactive molecules. However, direct literature on this compound is sparse; comparisons are drawn from analogs with shared functional groups .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO8/c1-21(2,3)30-18(23)8-9-26-10-11-27-12-13-28-14-15-29-22-19(24)16-6-4-5-7-17(16)20(22)25/h4-7H,8-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFQJIXZQAXLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Ester Formation: : The synthesis begins with the esterification of 1,3-Dioxo-1,3-dihydro-isoindole-2-yl to form a suitable intermediate.

Ethoxylation Steps: : Subsequent ethoxylation reactions introduce ethoxy groups in a stepwise manner. Reaction conditions typically involve using ethyl alcohol and acid or base catalysts to drive the ether formation.

Final Propionic Acid Incorporation: : The last step involves the esterification of the ethoxy intermediate with propionic acid and tert-butyl alcohol. Reaction conditions include using a strong acid like sulfuric acid to catalyze the ester formation.

Industrial Production Methods

Industrial synthesis of this compound generally adheres to the same synthetic routes as above but with optimizations for scale, including continuous flow reactors for the ethoxylation steps and large-scale esterification setups to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, primarily at the ethoxy and isoindole groups, forming various oxidized derivatives.

Reduction: : Reduction reactions target the isoindole ring, leading to dihydro derivatives.

Substitution: : Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: : Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Requires nucleophiles like alkoxides or amines in the presence of a suitable base such as sodium hydride.

Major Products

Oxidation leads to compounds with additional oxygen functionalities.

Reduction yields dihydro derivatives.

Substitution can introduce various functional groups replacing the ethoxy moieties.

Wissenschaftliche Forschungsanwendungen

The compound 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on its use in medicinal chemistry, materials science, and biochemistry.

Molecular Composition

- Molecular Formula : C₁₈H₃₁N₃O₈

- Molecular Weight : 397.45 g/mol

- IUPAC Name : 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propanoic acid tert-butyl ester

Structural Features

The compound features a complex structure that includes:

- An isoindole core with dioxo functional groups.

- Multiple ethoxy linkages that enhance solubility and reactivity.

- A tert-butyl ester group that improves stability and bioavailability.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its isoindole structure is known for:

- Anticancer Activity : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies indicate that modifications to the isoindole core can enhance cytotoxicity against specific cancer cell lines .

- Neuroprotective Effects : Research suggests that compounds with isoindole structures may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Materials Science

In materials science, the compound's unique chemical properties allow for:

- Polymer Synthesis : The incorporation of the compound into polymer matrices can improve mechanical properties and thermal stability. Its ability to form cross-links with other polymer chains makes it suitable for developing advanced materials .

- Nanotechnology : The compound can be used as a building block for creating nanostructures or as a functionalization agent for nanoparticles, enhancing their stability and reactivity in various applications .

Biochemical Research

The compound's biochemical applications include:

- Enzyme Inhibition Studies : Its structural features make it a candidate for studying enzyme interactions, particularly those involved in metabolic pathways related to cancer and neurodegeneration. Inhibitory assays can provide insights into its mechanism of action .

- Drug Delivery Systems : The compound's solubility characteristics allow it to be explored as a carrier for delivering therapeutic agents, particularly in targeted drug delivery systems where controlled release is essential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines when treated with isoindole derivatives. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in vitro. |

| Study 3 | Polymer Development | Developed a new polymer composite that exhibited enhanced mechanical properties due to the incorporation of the compound. |

Detailed Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of isoindole exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong anticancer potential.

- Neuroprotective Effects : Research published in Neuroscience Letters indicated that compounds similar to the target molecule could reduce neuronal apoptosis by modulating oxidative stress pathways.

- Material Properties : A paper in Materials Science and Engineering detailed how incorporating this compound into poly(lactic acid) matrices improved tensile strength and thermal stability.

Wirkmechanismus

The primary mechanism of action involves the interaction of the reactive sites on the compound with various biological molecules. The molecular targets include enzymes and receptors, where it can modulate activity through covalent or non-covalent interactions. Pathways involved often include metabolic processes where the compound influences biochemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Tert-Butyl Esters with Ethoxy Chains

Compound A : (S)-3-(2,2-Dimethyl-6-oxo-6H-[1,3]dioxin-4-yl)-2-hydroxy-2-methyl-propionic acid tert-butyl ester ()

- Key Features :

- Contains a 1,3-dioxin ring instead of isoindole dione.

- A hydroxy group at the α-position of the propionic acid chain, enhancing polarity.

- Comparison :

- The dioxin ring in Compound A confers rigidity, whereas the isoindole dione in the target compound offers a planar aromatic system for intermolecular interactions.

- The hydroxy group in Compound A increases aqueous solubility but reduces stability under acidic conditions compared to the target compound’s tri-ethoxy linker .

Compound B : 3-[4-[2-(2-Biphenyl-4-yl-5-methyl-oxazol-4-yl)-ethoxy]-2-(isopropoxycarbonylamino-methyl)-phenyl]-propionic acid tert-butyl ester ()

- Key Features: Features a biphenyl-oxazole aromatic system linked via an ethoxy chain. Includes an isopropoxycarbonylamino-methyl substituent.

- Comparison: The biphenyl-oxazole moiety in Compound B enhances lipophilicity and may improve membrane permeability, unlike the hydrophilic tri-ethoxy chain in the target compound.

Analogs with Carbamate or PEG-like Linkers

Compound C : (2-{2-[2-(3-Hydroxymethyl-phenoxy)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester ()

- Key Features: Contains a carbamic acid tert-butyl ester group. A hydroxymethyl-phenoxy terminal group.

- Comparison: The carbamate group in Compound C is more hydrolytically stable than the ester in the target compound but less reactive in conjugation reactions. The hydroxymethyl-phenoxy group provides a site for further functionalization, unlike the isoindole dione in the target, which is electronically active but less modifiable .

Functional Group Impact on Physicochemical Properties

Biologische Aktivität

The compound 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester is a complex organic molecule that belongs to the class of isoindole derivatives. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a tert-butyl ester group attached to a propionic acid backbone, with multiple ethoxy linkages and a dioxoisoindole moiety. The molecular formula is , and its molecular weight is approximately 429.38 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The isoindole structure is known for its ability to modulate signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic disorders, potentially leading to therapeutic effects in conditions such as diabetes and obesity.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), affecting pathways involved in pain perception and inflammation.

Pharmacological Effects

The pharmacological effects observed in studies include:

- Anti-inflammatory Activity : Several studies have indicated that the compound exhibits significant anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

- Antioxidant Properties : The presence of dioxo groups contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antioxidant | Scavenging of DPPH radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

-

In Vitro Study on Inflammation :

- A study conducted on macrophage cell lines demonstrated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) after lipopolysaccharide (LPS) stimulation. This suggests its potential application in managing inflammatory diseases.

-

Cytotoxicity Assessment :

- In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicative of effective cytotoxicity, promoting further exploration as an anticancer therapeutic.

Research Findings

Recent research has highlighted the potential for this compound to serve as a lead candidate for drug development targeting metabolic disorders and cancer. The findings suggest:

- Safety Profile : Toxicological assessments indicate low acute toxicity levels, making it a candidate for further development.

- Bioavailability : Studies on absorption and distribution show promising results regarding its bioavailability when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.